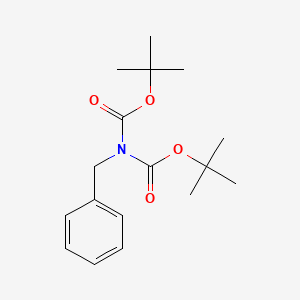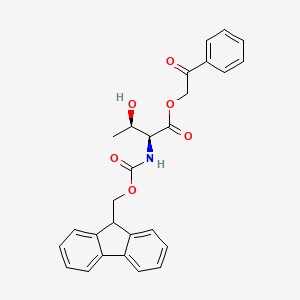
Fmoc-Thr-OPac, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Thr-OPac, also known as N-Fmoc-L-threonine phenacyl ester, is a compound used in peptide synthesis . It has a molecular weight of 459.2 and a molecular formula of C27H25NO6 .
Synthesis Analysis
Fmoc-Thr-OPac is a building block in the Fmoc solid-phase peptide synthesis (SPPS) method . Fmoc SPPS is the preferred method for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Chemical Reactions Analysis
Fmoc-Thr-OPac is used in the synthesis of peptides . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-Thr-OPac has a molecular weight of 459.2 and a molecular formula of C27H25NO6 . More detailed physical and chemical properties can be found in databases like PubChem .
Aplicaciones Científicas De Investigación
Biocompatible Material for Hydrogels
Fmoc-Thr-OPac can be used in the creation of peptide-based hydrogels (PHGs), which are known for their biocompatibility. These hydrogels are suitable for various biological, biomedical, and biotechnological applications, such as drug delivery systems and diagnostic tools for imaging .
Self-Assembly Features for Bio-Inspired Materials
The Fmoc group attached to amino acids and short peptides, like Fmoc-Thr-OPac, provides significant self-assembly features due to its inherent hydrophobicity and aromaticity. This property is essential for creating bio-inspired materials with potential applications in nanotechnology and materials science .
Solid-Phase Synthesis of Peptide Thioesters
Fmoc-Thr-OPac may be utilized in the solid-phase synthesis of peptide thioesters, which are valuable in peptide chemistry for subsequent applications in creating various peptide-based structures and potentially in drug development .
Stabilization of β-Sheet Structures
The fluorenyl group in Fmoc-Thr-OPac can contribute to the stabilization of β-sheet structures within peptides, which is crucial for the structural integrity of proteins and can be leveraged in protein engineering and design .
Biomaterials Engineering
Fmoc-Thr-OPac’s biocompatibility and structural features make it a potential building block in biomaterials engineering, where it could be used to create scaffolds for tissue engineering or as part of biologically active surfaces.
MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic… RSC Publishing - Fmoc-modified amino acids and short peptides: simple bio-inspired… Oxford Academic - Silyl Linker-based Approach to the Solid-phase Synthesis of Fmoc…
Safety And Hazards
Direcciones Futuras
Recent advances in Fmoc SPPS technology have led to improvements in peptide quality, synthesis time, and novel synthetic targets . An optimized Fmoc-removal strategy has been reported that can minimize both the traceless and ordinary diketopiperazine formation in SPPS . This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .
Propiedades
IUPAC Name |
phenacyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-17(29)25(26(31)33-16-24(30)18-9-3-2-4-10-18)28-27(32)34-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25,29H,15-16H2,1H3,(H,28,32)/t17-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSCFYIUFWADFU-NSYGIPOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr-OPac | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

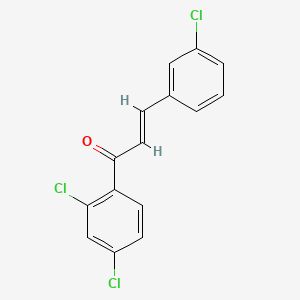


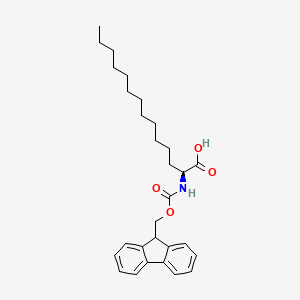

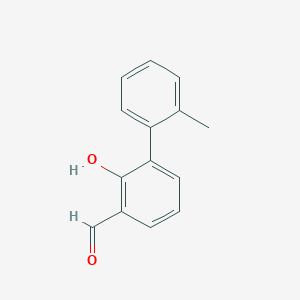
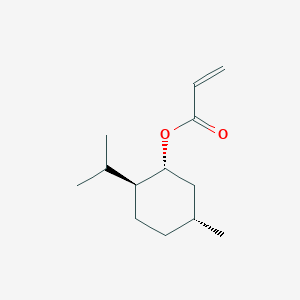
![2,4,6-Tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- 1,3,5-triazine](/img/structure/B6317227.png)

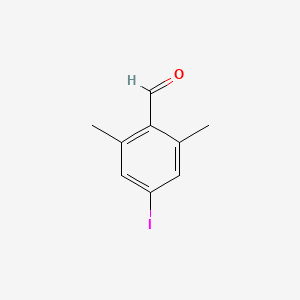
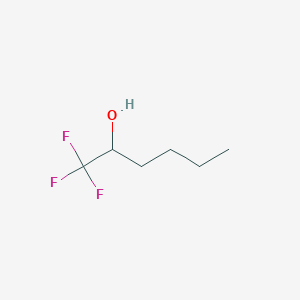
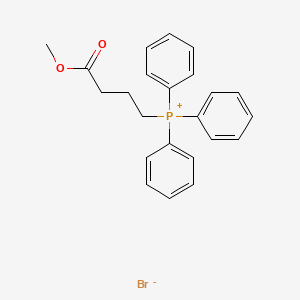
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
